1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one

Neonicotinoid metabolism Analytical reference standards Structural isomer differentiation

1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS 223380-78-7) is a synthetic small molecule (C₉H₈ClN₃O, MW 209.63) belonging to the class of chloropyridinyl-substituted imidazol-2-ones. Its structure features a 6-chloro-3-pyridylmethyl moiety linked to an unsaturated 2,3-dihydro-1H-imidazol-2-one heterocycle.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63
CAS No. 223380-78-7
Cat. No. B2977079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one
CAS223380-78-7
Molecular FormulaC9H8ClN3O
Molecular Weight209.63
Structural Identifiers
SMILESC1=CC(=NC=C1CN2C=CNC2=O)Cl
InChIInChI=1S/C9H8ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-5H,6H2,(H,11,14)
InChIKeyVGSAOKKSQMGWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS 223380-78-7): Sourcing Guide for a Structurally Distinct Neonicotinoid-Derived Imidazolone


1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS 223380-78-7) is a synthetic small molecule (C₉H₈ClN₃O, MW 209.63) belonging to the class of chloropyridinyl-substituted imidazol-2-ones . Its structure features a 6-chloro-3-pyridylmethyl moiety linked to an unsaturated 2,3-dihydro-1H-imidazol-2-one heterocycle . Unlike its more widely studied saturated congener, imidacloprid-urea (imidazolidin-2-one, CAS 120868-66-8), this compound incorporates an endocyclic double bond within the heterocyclic ring, conferring distinct electronic and conformational properties relevant to selective analytical detection, environmental fate profiling, and structure–activity relationship (SAR) studies within the neonicotinoid metabolite landscape [1].

Why Generic Substitution of 1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS 223380-78-7) with Other Neonicotinoid Metabolite Standards Is Scientifically Unreliable


The neonicotinoid metabolite family comprises structurally diverse compounds that differ in heterocycle saturation, oxidation state, and nitrogen substitution, each exhibiting unique chromatographic retention, ionization response, and environmental partitioning behavior [1]. CAS 223380-78-7 possesses an unsaturated imidazol-2-one ring, whereas its most closely related commercial analog, imidacloprid-urea (CAS 120868-66-8), contains a saturated imidazolidin-2-one ring system [2]. This single structural distinction—the presence of an endocyclic double bond—results in measurably different physicochemical properties, including altered UV absorbance maxima, distinct mass spectrometric fragmentation patterns, and divergent soil sorption coefficients that preclude direct method substitution without full revalidation [3]. Procurement of the correct, structurally verified standard is therefore critical for accurate environmental monitoring, human biomonitoring, and metabolism studies.

Quantitative Differentiation Evidence for 1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS 223380-78-7) vs. Closest Structural Analogs


Structural Differentiation from Imidacloprid-Urea (CAS 120868-66-8): Unsaturated Imidazol-2-one Core vs. Saturated Imidazolidin-2-one

CAS 223380-78-7 differs from the commonly used reference standard imidacloprid-urea (CAS 120868-66-8, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one) by one degree of unsaturation within the heterocyclic ring. Specifically, the target compound contains a 2,3-dihydro-1H-imidazol-2-one core (an unsaturated cyclic urea with an endocyclic C=C bond), whereas imidacloprid-urea possesses a fully saturated imidazolidin-2-one ring [1]. This structural difference is confirmed by distinct molecular formulas—C₉H₈ClN₃O (MW 209.63) for the target vs. C₉H₁₀ClN₃O (MW 211.65) for imidacloprid-urea—and differences of 2 Da in molecular mass and two hydrogen atoms that are directly observable by high-resolution mass spectrometry .

Neonicotinoid metabolism Analytical reference standards Structural isomer differentiation

Soil Mobility Differentiation: Distinct Environmental Partitioning Parameters Between Imidazol-2-one and Imidazolidin-2-one Derivatives

Environmental fate studies of neonicotinoid metabolites demonstrate that small structural modifications within the heterocyclic ring profoundly alter soil sorption behavior. Imidacloprid-urea (imidazolidin-2-one, saturated) exhibits an average organic carbon-normalized sorption coefficient K(f-oc) of approximately 203, whereas the structurally related guanidine-olefin derivative (bearing unsaturation analogous to the target compound's imidazol-2-one ring) exhibits a K(f-oc) of 2740—an approximately 13.5-fold increase in soil retention [1]. Although direct K(f-oc) data for CAS 223380-78-7 are not publicly available, the compound's unsaturated imidazol-2-one scaffold places it electronically and conformationally closer to the olefin-class metabolites than to the saturated imidazolidin-2-one metabolites [2]. This supports the inference that CAS 223380-78-7 will exhibit soil mobility behavior significantly diverging from imidacloprid-urea and cannot be used interchangeably in environmental monitoring studies.

Environmental fate Soil sorption Neonicotinoid metabolite mobility

Biological Activity Differentiation: Bezold-Jarisch Reflex Inhibition by Imidazol-2-one Derivatives vs. Nicotinic Receptor Activity of Nitroimine Neonicotinoids

The imidazol-2-one scaffold present in CAS 223380-78-7 has been pharmacologically characterized through SAR studies of substituted imidazol-2-ones as inhibitors of the Bezold-Jarisch reflex in rats [1]. Matsui et al. (1992) demonstrated that specific imidazol-2-one derivatives bearing the 6-chloropyridin-3-ylmethyl substituent exhibit potent inhibitory activity in this cardiovascular reflex model, whereas the parent neonicotinoid imidacloprid (which carries a nitroimine group, not a carbonyl) acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist [2]. This mechanistic divergence means that CAS 223380-78-7 cannot be considered a simple structural analog of imidacloprid or imidacloprid-olefin for biological studies—the replacement of the nitroimine with a carbonyl oxygen fundamentally alters the pharmacophore and biological target profile [3].

Cardiovascular pharmacology Bezold-Jarisch reflex Imidazol-2-one SAR

Analytical Specificity: Distinct Chromatographic and Mass Spectrometric Signature vs. Imidacloprid-Urea for Human Biomonitoring Applications

In human biomonitoring studies for neonicotinoid exposure, the ability to resolve structurally similar metabolites is essential for accurate exposure classification. Published LC-MS/MS methods for urinary neonicotinoid metabolites demonstrate that imidacloprid-urea and desnitro-imidacloprid are chromatographically baseline-resolved and produce distinct multiple reaction monitoring (MRM) transitions [1]. CAS 223380-78-7 (unsaturated imidazol-2-one) is predicted to exhibit an earlier or later retention time than imidacloprid-urea under reversed-phase conditions due to its planar ring geometry and lower logP, and will generate unique precursor-to-product ion transitions (e.g., m/z 210 → m/z 126 or similar) that differ from the saturated analog (m/z 212 → m/z 128) by 2 Da . This analytical orthogonality means that CAS 223380-78-7 can serve as a distinct, interference-free biomarker for the olefin-urea metabolic pathway, whereas imidacloprid-urea tracks the reductive-desnitro-urea pathway [2].

Human biomonitoring LC-MS/MS Neonicotinoid exposure assessment

Procurement-Guiding Application Scenarios for 1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS 223380-78-7)


Environmental Fate Studies Requiring Olefin-Pathway Metabolite Tracking

When investigating the photolytic or oxidative degradation of imidacloprid in soil and water systems, researchers must differentiate between the reductive-urea pathway (yielding imidacloprid-urea, saturated imidazolidin-2-one) and the olefin-urea pathway (yielding the unsaturated imidazol-2-one). CAS 223380-78-7 serves as the authentic reference standard for the latter pathway, which is distinct from the more commonly measured imidacloprid-urea (CAS 120868-66-8) [1]. The 13.5-fold difference in soil sorption coefficients between saturated-urea and unsaturated-ring metabolites [2] underscores the necessity of using the correct standard to avoid order-of-magnitude errors in groundwater leaching predictions.

Human Biomonitoring Panels for Comprehensive Neonicotinoid Exposure Assessment

Comprehensive human exposure assessment for neonicotinoids requires measurement of multiple structurally distinct metabolites to capture the full breadth of metabolic pathways. While desnitro-imidacloprid and imidacloprid-olefin have been incorporated into published biomonitoring panels [1], CAS 223380-78-7 represents the unsaturated urea derivative that may arise from combined oxidative-desnitro metabolic processing. Its procurement as a discrete, high-purity standard enables inclusion of this structurally unique metabolite in multi-analyte LC-MS/MS panels, providing a 2-Da mass-resolved signal (predicted [M+H]⁺ m/z 210) fully distinguishable from imidacloprid-urea ([M+H]⁺ m/z 212) [3].

Cardiovascular Pharmacology SAR Studies on Imidazol-2-one Derivatives

For medicinal chemistry programs exploring imidazol-2-one-based inhibitors of the Bezold-Jarisch reflex or related cardiovascular targets, CAS 223380-78-7 provides a key chloropyridinyl-substituted scaffold. The Matsui et al. (1992) study identified this compound class as active in reflex inhibition models [2]. Procuring the exact CAS 223380-78-7 ensures that the starting scaffold matches the published pharmacophore, as substitution with saturated imidazolidin-2-one analogs or nitroimine-containing neonicotinoids would direct the SAR investigation toward entirely different biological targets (nAChR agonism) [1].

Metabolite Reference Standard for Imidacloprid Photolysis Product Identification

LC-PDA-MS studies of imidacloprid photochemical degradation have identified multiple transformation products including imidacloprid-urea, imidacloprid-olefin, and desnitro-imidacloprid [3]. The unsaturated imidazol-2-one structure of CAS 223380-78-7 represents a logically predicted photolysis or oxidative product at the intersection of the desnitro and olefin pathways. Its procurement as a characterized reference standard enables unambiguous identification of this compound in complex photolysis mixtures, preventing misidentification with the saturated imidacloprid-urea, which shares a similar but not identical mass spectrum and may co-elute under certain chromatographic conditions.

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